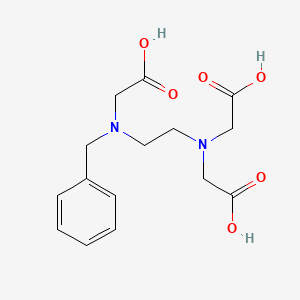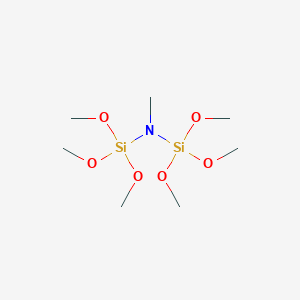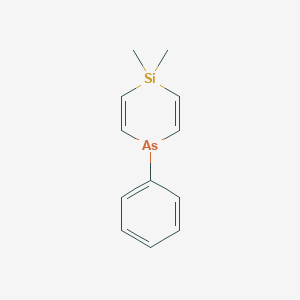
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is an organoarsenic compound that features a unique structure combining arsenic and silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline typically involves the reaction of phenylsilane with an arsenic-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include phenylsilane, arsenic trichloride, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Arsenic oxides and silicon-containing byproducts.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-silasiline: Similar structure but with silicon instead of arsenic.
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-germasiline: Contains germanium instead of arsenic.
Uniqueness
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is unique due to the presence of both arsenic and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
65998-00-7 |
|---|---|
分子式 |
C12H15AsSi |
分子量 |
262.25 g/mol |
IUPAC名 |
4,4-dimethyl-1-phenyl-1,4-arsasiline |
InChI |
InChI=1S/C12H15AsSi/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChIキー |
NSPPWHVUXCGXTP-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C=C[As](C=C1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


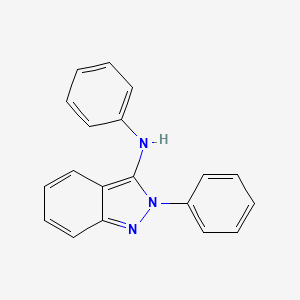
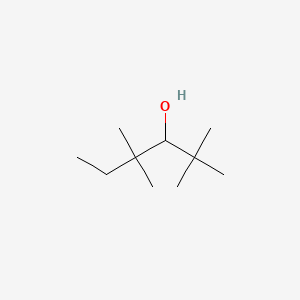
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)


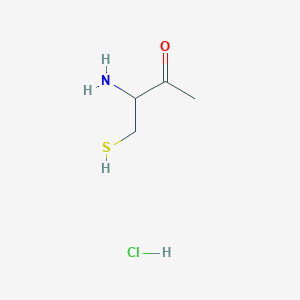
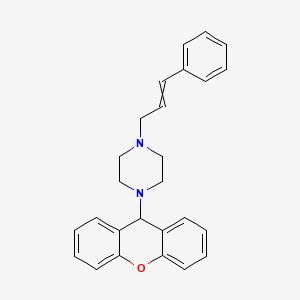
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

